molecular formula C6H5ClO3S B1455818 Methyl 4-chloro-3-hydroxythiophene-2-carboxylate CAS No. 65449-59-4

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate

Cat. No.: B1455818
CAS No.: 65449-59-4
M. Wt: 192.62 g/mol
InChI Key: ZJAVQZHWDFGPQG-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-3-hydroxythiophene-2-carboxylate” is a chemical compound with the CAS Number: 65449-59-4 . It has a molecular weight of 192.62 and its IUPAC name is methyl 4-chloro-3-hydroxy-1H-1lambda3-thiophene-2-carboxylate . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6ClO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8,11H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . .

Scientific Research Applications

Synthesis and Reactions

Researchers have explored the reactions of methyl 3-hydroxythiophene-2-carboxylate derivatives, leading to the development of new synthetic routes. For instance, the conversion of methyl 3-hydroxythiophene-2-carboxylate into thiophene-2,4-diols and subsequently into 3,5-dialkoxythiophene-2-carboxylic acids showcases a method for producing ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984). This process is notable for its straightforward halogenation and efficient conversion, demonstrating the compound's versatility in organic synthesis.

Chlorination and Substituent Effects

The effects of substituents on the chlorination of methyl 3-hydroxythiophene-2-carboxylate have been studied, revealing insights into the reaction mechanisms and the behavior of chlorinated products. This research has expanded the understanding of how different substituents influence the reactivity and outcome of chlorination reactions, opening new pathways for the synthesis of 5-substituted compounds of methyl 3-hydroxythiophene-2-carboxylate (Corral, Lissavetzky, & Manzanares, 1990).

Advanced Synthetic Applications

Further applications include the development of phase transfer catalysis assisted Thorpe reaction for the synthesis of 3-aminothiophene-2-carboxylates, indicating the compound's utility in constructing synthetically important molecules under eco-friendly conditions (Shah, 2011). Additionally, the bromoarylation of methyl 2-chloroacrylate under Meerwein conditions for the synthesis of substituted 3-hydroxythiophenes showcases a novel approach to accessing a structural variety of thiophenes not easily achievable by other routes (Ostapiuk et al., 2021).

Safety and Hazards

“Methyl 4-chloro-3-hydroxythiophene-2-carboxylate” is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and stability. These interactions highlight the importance of this compound in modulating biochemical pathways and enzyme activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage. These cellular effects underscore the potential therapeutic applications of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves interactions with specific amino acid residues, such as serine or cysteine, within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions provide a detailed understanding of how this compound modulates biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, its efficacy in modulating cellular functions may diminish due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes. These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular antioxidant defenses and reduce inflammation . At higher doses, it may exhibit toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to disrupt cellular redox balance and induce apoptosis. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes into various metabolites, which may have distinct biological activities . These metabolic transformations often involve hydroxylation, dechlorination, and conjugation reactions. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux. These insights into the metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins, facilitating its uptake and distribution. The compound’s localization within cells can influence its biological activity, as it may accumulate in specific organelles, such as mitochondria or the endoplasmic reticulum. These transport and distribution properties are important for understanding the compound’s cellular and tissue-specific effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it may be targeted to the endoplasmic reticulum, affecting protein folding and secretion. The compound’s localization is often mediated by specific targeting signals or post-translational modifications, which direct it to particular cellular compartments. Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAVQZHWDFGPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716092
Record name Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65449-59-4
Record name Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one (60 mmol) in acetic acid (50 ml) was treated with metallic zinc (60 mmol) at room temperature for 18 hours. The solvent was removed under reduced pressure and the residue partitioned between water and ether. The organic phase was washed with water, dried with sodium sulphate and the solvent removed under reduced pressure to leave a solid which was crystallised from hexane m.p. 76°-77° C.
Name
2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
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Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
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